

A Technical Guide to the Therapeutic Potential of D-Psicose (Allulose)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *L-Psicose*

Cat. No.: *B7949172*

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An important clarification on **L-Psicose** vs. D-Psicose: The query specified **L-psicose**; however, the vast body of scientific research focuses on its stereoisomer, D-psicose, also known as D-allulose. D-psicose is a naturally occurring rare sugar, whereas **L-psicose** is not found in nature and has not been the subject of significant therapeutic investigation[1]. Therefore, this technical guide will detail the potential therapeutic applications of D-psicose (allulose), the compound of interest in the scientific and pharmaceutical communities.

D-psicose is a C-3 epimer of D-fructose, a monosaccharide that is found in small quantities in wheat, fruits like grapes and figs, and sweeteners like molasses and maple syrup[2][3]. It offers approximately 70% of the sweetness of sucrose with a negligible caloric value of 0.2-0.4 kcal/g, compared to 4 kcal/g for sucrose[2][3]. Due to its low energy content and unique physiological effects, D-psicose has garnered significant attention for its potential health benefits. The U.S. Food and Drug Administration (FDA) has granted D-psicose the status of Generally Recognized as Safe (GRAS).

Anti-Diabetic and Anti-Hyperglycemic Effects

D-psicose has demonstrated significant potential in managing hyperglycemia and type 2 diabetes through multiple mechanisms.

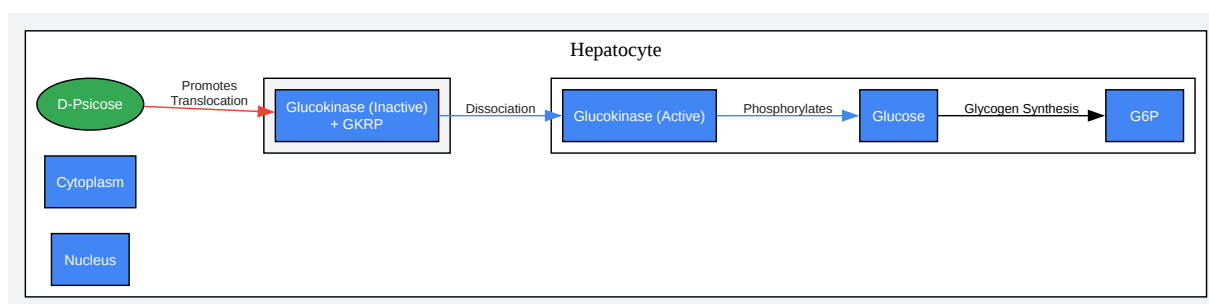
Mechanisms of Action

- **Inhibition of Intestinal α -Glucosidases:** D-psicose competitively inhibits intestinal α -glucosidase enzymes, specifically sucrase and maltase. This inhibition delays the digestion

of carbohydrates, thereby suppressing the sharp increase in postprandial blood glucose levels.

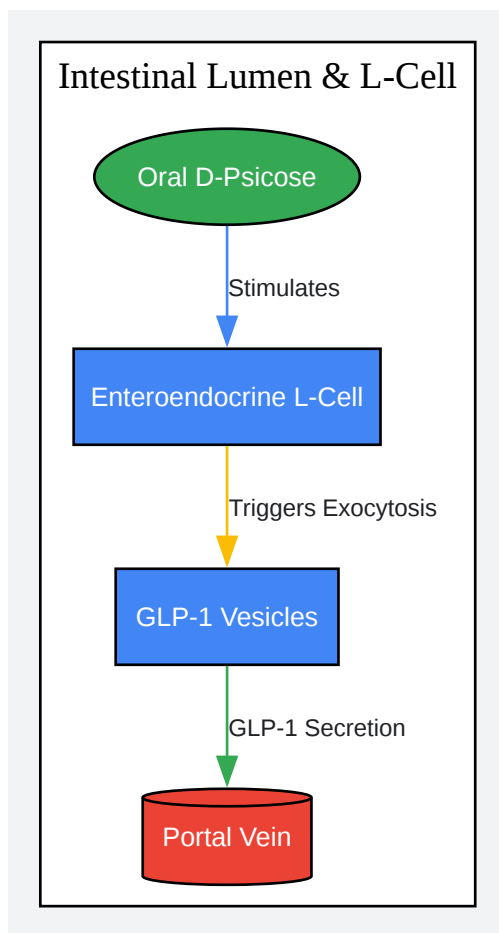
- **Enhanced Hepatic Glucokinase Activity:** D-psicose promotes the translocation of glucokinase from the nucleus to the cytoplasm in hepatocytes. This enhances the conversion of glucose to glycogen in the liver, contributing to lower blood glucose levels.
- **Stimulation of GLP-1 Secretion:** Oral administration of D-psicose potently stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances insulin secretion, suppresses glucagon release, and slows gastric emptying. This effect is dose-dependent and more potent than that of glucose or fructose.
- **Preservation of Pancreatic β -cells:** Long-term intake of D-psicose has been shown to preserve pancreatic β -cell function and prevent the progression of type 2 diabetes in animal models. This is associated with improved glycemic control and maintenance of plasma insulin levels.

Signaling and Metabolic Pathways



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Caption: D-psicose promoting glucokinase translocation in hepatocytes.



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Caption: D-psicose stimulating GLP-1 secretion from intestinal L-cells.

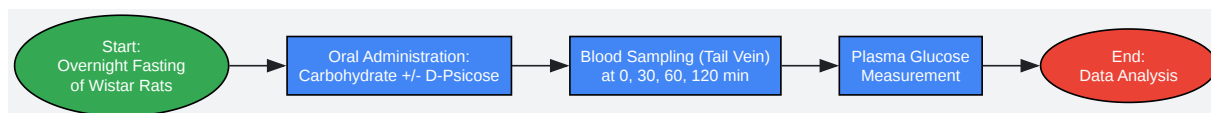
Quantitative Data

Study Type	Animal Model	Dosage	Key Findings	Reference
In vivo	C57BL/6J db/db mice	200 mg/kg BW, oral	Maintained blood glucose at ~300 mg/dL over 28 days vs. a 2-fold increase in controls ($P < 0.05$).	
In vivo	Wistar rats	0.2 g/kg with sucrose/maltose	Significantly inhibited the increase in plasma glucose after sucrose or maltose ingestion.	
In vivo	OLETF rats	5% D-psicose in drinking water	Prevented the progression of T2DM for 60 weeks, maintained blood glucose levels, and decreased HbA1c.	
In vivo	Rats	0.5-2.0 g/kg BW, oral	Dose-dependently elevated plasma GLP-1 levels for over 2 hours.	
Human	Normal adults	Acute dose	Decreased glycemic responses to an oral maltodextrin tolerance test.	

Experimental Protocols

Oral Carbohydrate Tolerance Test in Rats

- Animals: Male Wistar rats (6 months old).
- Protocol:
 - Rats were fasted overnight.
 - Oral administration of a solution containing either 2 g/kg body weight of sucrose, maltose, or soluble starch, with or without 0.2 g/kg of D-psicose.
 - Blood samples were collected from the tail vein at 0, 30, 60, and 120 minutes post-administration.
 - Plasma glucose concentrations were measured using a commercially available glucose assay kit.
- Workflow:



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Caption: Workflow for the oral carbohydrate tolerance test in rats.

Anti-Obesity and Body Weight Management

D-psicose has been shown to reduce body fat accumulation and aid in weight management, making it a promising tool against obesity.

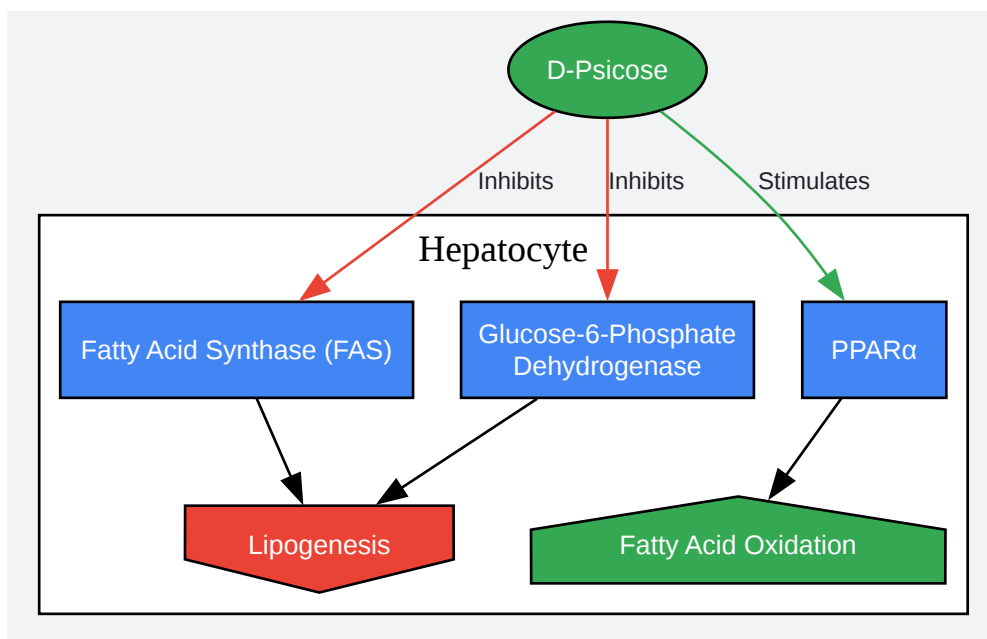
Mechanisms of Action

- Suppression of Hepatic Lipogenesis: D-psicose significantly reduces the activity of key hepatic lipogenic enzymes, such as fatty acid synthase (FAS) and glucose-6-phosphate

dehydrogenase. This leads to decreased fat synthesis in the liver.

- **Increased Fatty Acid Oxidation:** Studies suggest that D-psicose enhances fatty acid oxidation, contributing to reduced fat storage.
- **Reduced Adipocyte Hypertrophy:** By preventing the enlargement of fat cells, D-psicose helps manage excessive fat accumulation.
- **Appetite Suppression:** D-psicose may contribute to appetite suppression, potentially through central mechanisms involving neuropeptide Y neurons and by stimulating the release of satiety hormones like GLP-1.

Signaling and Metabolic Pathways



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Caption: D-psicose regulation of lipid metabolism in the liver.

Quantitative Data

Study Type	Animal Model	Dosage	Key Findings	Reference
In vivo	Wistar rats	5% D-psicose in diet for 28 days	Abdominal adipose tissue weight significantly lower ($P < 0.05$) compared to D-fructose and D-glucose groups.	
In vivo	Wistar rats	3% D-psicose in diet for 18 months	Body weight gain and intra-abdominal adipose tissue weight significantly lower than sucrose-fed rats.	
In vivo	Sprague-Dawley rats	3% D-psicose in diet for 4 weeks	Significantly lower body weight (389 g vs 426 g, $p < 0.05$) and food intake (23.8 g/day vs 25.7 g/day, $p < 0.05$) compared to control.	

Experimental Protocols

Long-Term Toxicity and Body Composition Study in Rats

- Animals: Male Wistar rats (3 weeks old).
- Protocol:

- Rats were divided into two groups and fed diets containing either 3% D-psicose or 3% sucrose for 12-18 months. The average daily intake was 1.28 g/kg for D-psicose and 1.22 g/kg for sucrose.
- Body weight and food intake were monitored regularly throughout the study.
- At the end of the study period, rats were euthanized, and various organs, including intra-abdominal adipose tissue, were weighed.
- Blood samples were collected for clinical chemistry analysis.
- Gross pathological examinations were performed.

Anti-Inflammatory and Neuroprotective Effects

D-psicose exhibits both anti-inflammatory and neuroprotective properties, suggesting its potential application in conditions associated with chronic inflammation and neurodegeneration.

Mechanisms of Action

- Anti-inflammatory: D-psicose can reduce the infiltration of macrophages in adipose tissue, which is linked to obesity-associated inflammation. It also suppresses serum levels of pro-inflammatory cytokines like TNF- α and IL-6.
- Neuroprotective: D-psicose has been shown to protect against 6-hydroxydopamine (6-OHDA)-induced apoptosis in PC12 cells, an in vitro model for Parkinson's disease. This protective effect is associated with an upregulation of intracellular glutathione, a key antioxidant.

Quantitative Data

Study Type	Model	Dosage/Concentration	Key Findings	Reference
In vitro	PC12 cells (neuronal)	50 mM D-psicose	Significant protective effect against 200 μ M 6-OHDA-induced apoptosis.	
In vivo	OLETF rats	5% D-psicose in water	Significant reduction in inflammatory markers and decreased macrophage infiltration in adipose tissue.	

Experimental Protocols

In Vitro Neuroprotection Assay

- Cell Line: Rat pheochromocytoma (PC12) cells.
- Protocol:
 - PC12 cells were cultured under standard conditions.
 - Cells were pre-treated with various concentrations of D-psicose (e.g., 50 mM) or other sugars.
 - Apoptosis was induced by exposing the cells to 200 μ M 6-hydroxydopamine (6-OHDA).
 - Cell viability and apoptosis were assessed using the MTT assay and TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.
 - Intracellular glutathione levels were measured to assess the antioxidant response.

Pharmacokinetics and Safety

Absorption, Distribution, Metabolism, and Excretion (ADME)

D-psicose is readily absorbed from the small intestine into the bloodstream. Following oral administration in rats, the maximum blood concentration is reached at approximately 1 hour. However, it is poorly metabolized in the body and is not utilized for energy. The majority of absorbed D-psicose is rapidly excreted unchanged in the urine. Studies in rats show that about 70% of ingested D-psicose is absorbed and excreted via urine, with a smaller fraction excreted in the feces. The biological half-life in blood after intravenous administration is approximately 57 minutes.

Safety and Toxicology

D-psicose is considered safe for human consumption.

- **Acute Toxicity:** The oral LD50 in rats is 16 g/kg, classifying it as a substance of low acute toxicity.
- **Long-Term Toxicity:** A long-term study where rats were fed a diet containing 3% D-psicose for 18 months found no adverse effects or treatment-related toxicity. While relative liver and kidney weights were higher in the D-psicose group, this was not associated with any pathological findings.
- **Maximum Daily Intake:** The maximum acceptable daily intake is suggested to be 0.9 grams per kilogram of body weight. Excessive intake may lead to gastrointestinal discomfort.

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References

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- 2. A Review: Manufacturing, and Properties of the D-Fructose Epimer D-Allulose (D-Psicose) [scirp.org]
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- To cite this document: BenchChem. [A Technical Guide to the Therapeutic Potential of D-Psicose (Allulose)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7949172#potential-therapeutic-applications-of-l-psicose]

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